![molecular formula C10H19ClO2S B13197307 [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₉ClO₂S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of [4-(Propan-2-yl)cyclohexyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{[4-(Propan-2-yl)cyclohexyl]methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
Tosyl chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.
Uniqueness
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C10H19ClO2S |
|---|---|
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
(4-propan-2-ylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h8-10H,3-7H2,1-2H3 |
Clé InChI |
OQRSEZDFVSAUJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


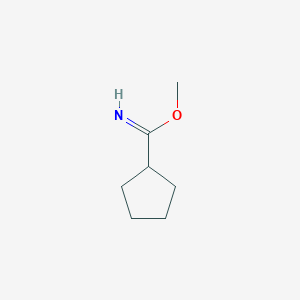
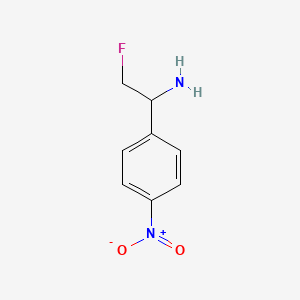
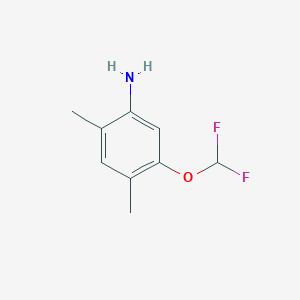

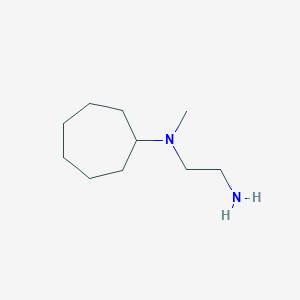

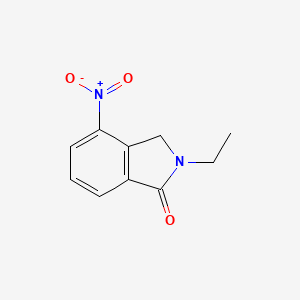
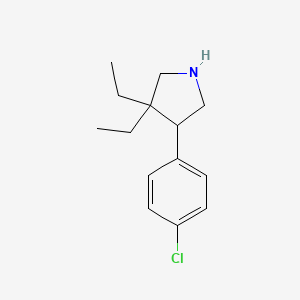
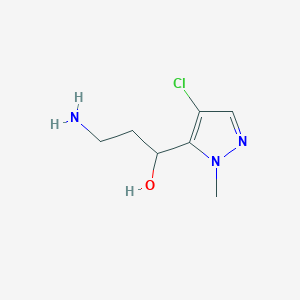
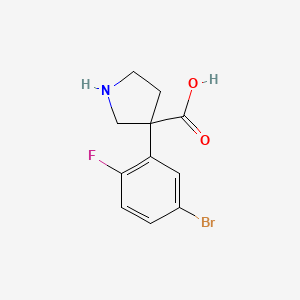
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
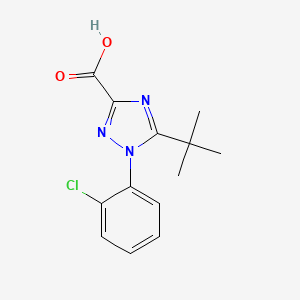
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
